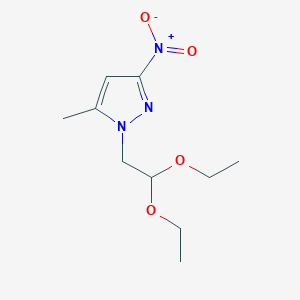

1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole

Description

1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole is a pyrazole derivative featuring a diethoxyethyl side chain at position 1, a methyl group at position 5, and a nitro group at position 2. The diethoxyethyl group is an acetal-protected moiety, which enhances solubility in organic solvents and may stabilize the compound during synthesis . Pyrazole derivatives are widely studied for their biological activities, including antimicrobial and antitubercular properties, with substituents like nitro groups often contributing to reactivity and electronic effects .

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-5-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-4-16-10(17-5-2)7-12-8(3)6-9(11-12)13(14)15/h6,10H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYPPDHYPBNYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=CC(=N1)[N+](=O)[O-])C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a diethoxyethyl group in the presence of a nitrating agent. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: The nitro group can be substituted with other functional groups using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound "1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole" is a pyrazole derivative that has garnered attention in various scientific research applications. This article delves into its applications, particularly focusing on its role in medicinal chemistry, agricultural chemistry, and materials science.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of pyrazole derivatives. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines. This property positions it as a candidate for developing new anti-inflammatory drugs.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research published in Cancer Letters highlighted its ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The findings suggest that this compound could be further explored for cancer therapeutics.

Herbicidal Activity

In agricultural chemistry, this compound has been evaluated for its herbicidal properties. Field studies have demonstrated its effectiveness in controlling weed species without adversely affecting crop yield. A report from the Pesticide Biochemistry and Physiology journal detailed the compound's selective herbicidal action against certain broadleaf weeds.

Insecticidal Properties

Additionally, this pyrazole derivative has shown promise as an insecticide. Laboratory assays indicated that it affects the nervous system of target insect pests, leading to paralysis and death. Such findings could lead to the development of environmentally friendly pest control agents.

Synthesis of Functional Materials

In materials science, this compound has been utilized in synthesizing novel polymers and composite materials. Its reactive functional groups allow for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research published in Polymer Science explored these applications extensively.

Photonic Applications

Recent studies have also investigated the use of this compound in photonic devices due to its unique optical properties. The incorporation of pyrazole derivatives into photonic crystals has shown potential for improving light manipulation capabilities, which could be beneficial for developing advanced optical technologies.

Summary of Findings

The applications of this compound span multiple fields including medicinal chemistry, agricultural chemistry, and materials science. Its antimicrobial, anti-inflammatory, anticancer activities, along with herbicidal and insecticidal properties make it a versatile compound worthy of further research.

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against S. aureus and E. coli |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Agricultural Chemistry | Herbicidal | Selective action against broadleaf weeds |

| Insecticidal | Affects insect nervous systems | |

| Materials Science | Functional Materials | Enhances thermal stability and mechanical strength |

| Photonic Applications | Improves light manipulation capabilities |

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with analogous pyrazole derivatives is presented below, focusing on substituent effects, physicochemical properties, and applications.

2.1 Substituent Analysis and Molecular Formulas

2.2 Physicochemical and Functional Properties

- Solubility: The diethoxyethyl group in the target compound improves solubility in polar organic solvents (e.g., ethanol, dioxane) compared to chlorinated analogs like 1-(2,4-dichloro-benzyl)-5-methyl-3-nitro-1H-pyrazole, which exhibit higher lipophilicity . Fluorinated derivatives (e.g., ) show reduced solubility in aqueous media due to the hydrophobic nature of fluorine.

- In contrast, carboxamide or ester substituents (e.g., ) introduce nucleophilic or hydrolytic reactivity. Bromoethyl substituents (e.g., ) serve as leaving groups, enabling further functionalization via nucleophilic substitution.

Stability :

Research Findings and Trends

- Synthetic Methods: The diethoxyethyl group is synthesized via acetal-protected intermediates, as seen in similar dimethoxyethyl pyrazoles prepared using hydrazine/hydrazide reactions . Fluorinated analogs require specialized reagents (e.g., elemental sulfur, malononitrile) for cyclocondensation .

Structure-Activity Relationships (SAR) :

- Nitro groups enhance bioactivity in antimicrobial contexts but may increase toxicity.

- Diethoxyethyl substituents balance solubility and metabolic stability, though halogenated analogs (e.g., ) often exhibit higher potency.

Biological Activity

1-(2,2-Diethoxyethyl)-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by its pyrazole ring structure and various substituents that may confer distinct biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer properties.

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Common methods include using nitrating agents in the presence of solvents such as ethanol and catalysts like glacial acetic acid. The chemical structure allows for various reactions including oxidation, reduction, and substitution of functional groups.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's efficacy can be compared to standard antibiotics to evaluate its effectiveness.

Antimalarial Properties : Similar compounds within the pyrazole family have shown promise in antimalarial activity, suggesting that this compound may also possess this capability. The mechanism likely involves interference with the life cycle of the malaria-causing parasite .

Anticancer Activity : Some derivatives of pyrazole compounds have been evaluated for their anticancer properties. For example, studies on related pyrazole derivatives have shown significant cytotoxic effects against cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) with low IC50 values, indicating strong potential for therapeutic use .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors leading to altered signaling pathways that affect cell growth and survival.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of pyrazole derivatives. For instance:

| Study | Compound Tested | Activity | IC50 Value |

|---|---|---|---|

| Pyrazole derivative | Anticancer (HepG2) | 5.35 µM | |

| Pyrazole analogs | Antimicrobial (E. coli) | Not specified | |

| Pyrazole derivative | Antimalarial | Not specified |

These findings indicate a trend where pyrazole compounds exhibit significant biological activities that warrant further investigation into their mechanisms and therapeutic applications.

Q & A

Q. Key Considerations :

- Solvent choice (DMF, THF) affects reaction kinetics; polar aprotic solvents enhance nucleophilicity .

- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity during aryl group introduction .

- Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products (>95% by HPLC) .

How does the diethoxyethyl substituent influence the compound’s electronic and steric properties, and what analytical methods validate these effects?

Advanced Research Question

The diethoxyethyl group introduces both steric bulk and electron-donating effects:

- Electronic Effects : The ethoxy groups increase electron density on the pyrazole ring, as confirmed by NMR chemical shifts (e.g., upfield shifts in ¹H NMR for adjacent protons) .

- Steric Effects : The bulky substituent hinders rotational freedom, observable via X-ray crystallography or NOE experiments in related compounds .

Q. Methodological Validation :

- DFT Calculations : Predict charge distribution and HOMO-LUMO gaps to correlate with reactivity .

- IR Spectroscopy : C-O stretching frequencies (~1100 cm⁻¹) confirm ethoxy group integrity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

What contradictions exist in reported bioactivity data for nitro-substituted pyrazoles, and how can experimental design address these discrepancies?

Advanced Research Question

Nitro groups often exhibit conflicting bioactivity profiles (e.g., antimicrobial vs. cytotoxic effects) due to:

Q. Resolution Strategies :

- Controlled Comparative Studies : Synthesize analogs with nitro vs. amino groups to isolate redox-dependent effects .

- Solubility Optimization : Use co-solvents (DMSO/PBS) or pro-drug formulations to improve bioavailability .

How can regioselectivity challenges during nitration be mitigated in the synthesis of 3-nitro-pyrazole derivatives?

Basic Research Question

Unwanted nitration at the 4-position is common. Solutions include:

- Directed Metallation : Use directing groups (e.g., esters) to steer nitration to the 3-position .

- Low-Temperature Nitration : Slow addition of HNO₃ at 0°C minimizes kinetic byproducts .

- Protective Group Strategies : Temporarily block reactive sites with acetyl or tert-butyl groups .

What computational tools are effective for predicting the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model transition states to predict sites of nucleophilic attack .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers; nitro groups typically activate the 4-position for substitution .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization .

How do spectroscopic techniques differentiate between tautomeric forms of 5-methyl-3-nitro-1H-pyrazole derivatives?

Basic Research Question

Tautomerism between 1H- and 2H-pyrazole forms is resolved via:

- ¹H-¹H NOESY : Spatial proximity of methyl protons to adjacent groups confirms tautomeric state .

- ¹³C NMR : Chemical shifts of C-3 and C-5 carbons differ by >2 ppm between tautomers .

- X-ray Crystallography : Unambiguously assigns the dominant tautomer in the solid state .

What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?

Advanced Research Question

- Bottlenecks : Low yields in nitration (~40–60%) and Pd-catalyzed steps due to catalyst poisoning .

- Solutions :

- Switch to heterogeneous catalysts (e.g., Pd/C) for easier recovery .

- Flow chemistry setups improve heat and mass transfer during exothermic nitration .

How does the nitro group’s electron-withdrawing nature influence the compound’s stability under acidic or basic conditions?

Advanced Research Question

- Acidic Conditions : Nitro groups stabilize the ring via resonance, reducing hydrolysis rates .

- Basic Conditions : Base-induced deprotonation at N-1 may lead to ring-opening; monitor via pH-dependent UV-Vis spectroscopy .

What strategies are employed to functionalize the diethoxyethyl side chain for targeted drug delivery applications?

Advanced Research Question

- Ether Cleavage : Use BBr₃ to convert ethoxy groups to hydroxyls for conjugation .

- Click Chemistry : Install azide/alkyne handles for bioorthogonal labeling .

How do structural analogs of this compound inform SAR studies for antimicrobial activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.